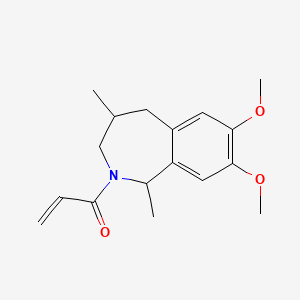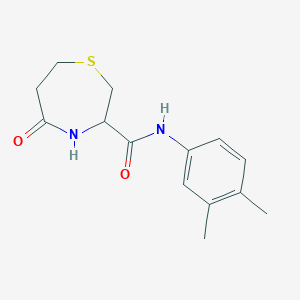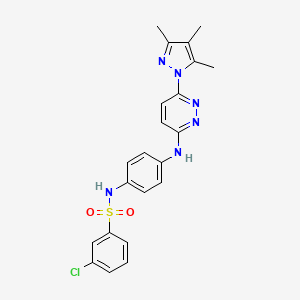
5,7-Dimethylquinoline-8-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethylquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C11H10ClNO2S . It has a molecular weight of 255.72 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClNO2S/c1-7-6-8(2)11(16(12,14)15)10-9(7)4-3-5-13-10/h3-6H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed Sulfonylation
Copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, including 5,7-Dimethylquinoline-8-sulfonyl chloride, has been studied. This reaction is significant for its high selectivity and compatibility with a range of functional groups, leading to the formation of sulfonylated products useful in various chemical transformations (Liang et al., 2015).
Synthesis of Tricyclic Skeletons
A study conducted in 1974 explored the 1,6-addition of sulfonyl chloride isocyanate to certain tricyclo compounds, resulting in new tricyclic skeletons, illustrating the utility of this compound in synthesizing novel chemical structures (Fischli et al., 1974).
Bronsted Acidic Ionic Liquid Catalyst
Research in 2013 introduced a Bronsted acidic ionic liquid, utilized as an efficient catalyst in the synthesis of hexahydroquinolines. This highlights the role of this compound in facilitating catalytic processes (Khazaei et al., 2013).
Development of Anticancer Platinum(II) Complexes
A 2018 study explored the anticancer potential of platinum(II) complexes, where this compound played a role in forming complexes with significant cytotoxic effects on certain cell lines, indicating its potential in cancer research (Živković et al., 2018).
Metal-Free Oxidative Sulfonylation
A method for oxidative C-H sulfonylation of 8-acylaminoquinolines and anilides with sulfonyl chlorides was developed, showcasing the application of this compound in metal-free sulfonylation processes (Wang et al., 2017).
Preparation of Functionalized Mesoporous Silica
A study in 2011 highlighted the use of this compound in attaching 8-hydroxyquinoline to mesoporous silica, leading to the creation of novel materials with unique properties, useful in various applications such as photoluminescence studies (Badiei et al., 2011).
Ratiometric Fluorescent Thermometer Development
In 2014, a unique ratiometric fluorescent thermometer was developed, utilizing compounds like this compound. This thermometer showed an intensification in fluorescence with rising temperatures, indicating its potential in temperature sensing applications (Cao et al., 2014).
Synthesis of Caged Zn2+ Probe
Research in 2008 involved the design and synthesis of a caged Zn2+ probe using this compound. This study is pivotal in understanding the interaction of metal ions with various compounds and has implications in biochemistry (Aoki et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
5,7-dimethylquinoline-8-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-7-6-8(2)11(16(12,14)15)10-9(7)4-3-5-13-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZPOMFYOCTBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521982-47-7 |
Source


|
| Record name | 5,7-dimethylquinoline-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)
![4,6-dimethyl-2-[({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B2904870.png)


![N-(3-chlorobenzyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2904876.png)

![N-(4-bromo-2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904879.png)
![3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2904881.png)
![3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2904883.png)




![6-(3-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904891.png)
